![molecular formula C11H5Cl3F2N4S B2632530 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 832739-69-2](/img/structure/B2632530.png)
3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolothiadiazines, which are known for their diverse biological activities and chemical reactivity.
准备方法
The synthesis of 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in high yields of the desired product . The reaction conditions are mild, making this method efficient and straightforward for laboratory-scale synthesis.
化学反应分析
3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ox
生物活性
The compound 3-(Chlorodifluoromethyl)-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS No. 477846-69-8) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H10Cl2F2N4S
- Molecular Weight : 361.24 g/mol
- InChI Key : Not available in the provided data
Antimicrobial and Antiparasitic Activity
Research indicates that derivatives of triazolo-thiadiazines exhibit notable antimicrobial and antiplasmodial activities. Specifically, compounds similar to the target molecule have demonstrated in vitro effectiveness against Plasmodium falciparum, the causative agent of malaria. The reported IC50 values for related compounds range from 0.4 to 0.9 µM , indicating strong activity against multi-resistant strains of the parasite .
Table 1: Antiplasmodial Activity of Related Compounds
Compound ID | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
Compound A | 0.4 | 40 | 100 |
Compound B | 0.5 | 38 | 76 |
Compound C | 0.9 | 30 | 33 |
The selectivity index (SI), calculated as SI=IC50CC50, indicates that these compounds maintain low cytotoxicity while exhibiting potent antimalarial effects.
Cytotoxicity Studies
In studies involving human liver cell lines (HepG2), the cytotoxicity of triazolo-thiadiazine derivatives was assessed. The CC50 values were found to be relatively high (around 40 µM ), suggesting a favorable safety profile for potential therapeutic applications .
The mechanism by which triazolo-thiadiazines exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with critical metabolic pathways in parasites or bacteria by inhibiting specific enzymes or disrupting cellular processes.
Case Study 1: Antiplasmodial Activity
A study published in HAL documented the synthesis and biological evaluation of various triazolo-thiadiazine derivatives against P. falciparum. The study highlighted that substituents on the thiadiazine ring significantly influenced the antiplasmodial activity. The presence of a trichloromethyl group at specific positions was crucial for maintaining activity while minimizing cytotoxic effects .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on establishing a structure-activity relationship for triazolo-thiadiazines. It was found that modifications to the phenyl group could enhance both potency and selectivity against malaria parasites while reducing toxicity to human cells. This work underscores the importance of chemical structure in optimizing drug candidates for infectious diseases .
属性
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F2N4S/c12-5-1-2-6(7(13)3-5)8-4-21-10-18-17-9(11(14,15)16)20(10)19-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFGNTFLRDIVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C(F)(F)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。